molecular formula C10H20N2O2 B3030598 (S)-tert-Butyl (3-methylpyrrolidin-3-yl)carbamate CAS No. 927652-04-8

(S)-tert-Butyl (3-methylpyrrolidin-3-yl)carbamate

Cat. No.: B3030598
CAS No.: 927652-04-8
M. Wt: 200.28
InChI Key: DIQWSFWWYVRXRO-JTQLQIEISA-N
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Description

(S)-tert-Butyl (3-methylpyrrolidin-3-yl)carbamate (CAS: 147459-52-7) is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₁₀H₂₀N₂O₂, with a molecular weight of 200.28 g/mol. The compound’s stereochemistry (S-configuration) and the methyl substituent at the 3-position of the pyrrolidine ring make it a critical intermediate in pharmaceutical synthesis, particularly for chiral amine-based drug candidates . The Boc group enhances stability during synthetic processes, enabling selective deprotection under mild acidic conditions .

Properties

IUPAC Name

tert-butyl N-[(3S)-3-methylpyrrolidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-10(4)5-6-11-7-10/h11H,5-7H2,1-4H3,(H,12,13)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIQWSFWWYVRXRO-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCNC1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679605
Record name tert-Butyl [(3S)-3-methylpyrrolidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927652-04-8
Record name tert-Butyl [(3S)-3-methylpyrrolidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of (S)-tert-Butyl (3-methylpyrrolidin-3-yl)carbamate involves several steps. One common synthetic route includes the reaction of tert-butyl chloroformate with (S)-3-methylpyrrolidine in the presence of a base such as triethylamine . The reaction is typically carried out under an inert atmosphere to prevent any side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

(S)-tert-Butyl (3-methylpyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from -78°C to room temperature . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(S)-tert-Butyl (3-methylpyrrolidin-3-yl)carbamate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: Research on this compound includes its potential use in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl (3-methylpyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target molecule. For example, in enzyme inhibition studies, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Structural analogs of this compound vary in substituents, stereochemistry, and heterocyclic frameworks. Below is a detailed analysis:

Pyrrolidine-Based Carbamates

Table 1: Key Structural Analogs of Pyrrolidine Carbamates
Compound Name CAS Number Molecular Formula Substituents/Modifications Stereochemistry Key Properties/Applications References
(S)-tert-Butyl (3-methylpyrrolidin-3-yl)carbamate 147459-52-7 C₁₀H₂₀N₂O₂ 3-methylpyrrolidine, Boc-protected S High chiral purity; drug intermediate
(S)-tert-Butyl pyrrolidin-3-ylcarbamate 122536-76-9 C₉H₁₈N₂O₂ Unsubstituted pyrrolidine S Simpler structure; lower steric hindrance
tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate 99735-30-5 C₁₇H₂₄N₂O₂ 1-benzyl group Not specified Enhanced lipophilicity; CNS drug scaffolds
(S)-tert-Butyl (3-methyl-2-oxopyrrolidin-3-yl)carbamate 261521-49-7 C₁₀H₁₈N₂O₃ 2-oxo group S Ketone enhances hydrogen bonding
(R)-tert-Butyl (3-methylpyrrolidin-3-yl)carbamate 167888-15-5 C₁₀H₂₀N₂O₂ 3-methylpyrrolidine R Opposite enantiomer; chiral resolution studies
Key Observations:
  • Benzyl-substituted derivatives (e.g., 99735-30-5) exhibit higher lipophilicity (logP ~2.8), favoring blood-brain barrier penetration .
  • Functional Group Modifications : The 2-oxo derivative (261521-49-7) introduces a hydrogen-bond acceptor, altering solubility and reactivity in coupling reactions .
  • Stereochemistry : Enantiomers like the R-form (167888-15-5) are crucial for studying structure-activity relationships in chiral environments .

Non-Pyrrolidine Carbamates

These are less common in chiral synthesis but valuable in kinase inhibitor design.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-tert-Butyl (3-methylpyrrolidin-3-yl)carbamate, and how can reaction conditions be optimized?

  • Methodology : The compound’s synthesis likely involves carbamate protection of the pyrrolidine amine. A typical approach uses tert-butyl carbamate (Boc) reagents like Boc anhydride [(Boc)₂O] in the presence of a base (e.g., triethylamine) under anhydrous conditions . For stereochemical control, chiral resolution or asymmetric synthesis may be required.
  • Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) or LC-MS. Adjust solvent polarity (e.g., DCM vs. THF) and temperature (0–25°C) to minimize racemization.

Q. How can the purity and stereochemical integrity of this compound be validated after synthesis?

  • Analytical Techniques :

  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) with hexane/isopropanol gradients to confirm enantiomeric excess .
  • NMR Spectroscopy : Compare ¹H/¹³C-NMR shifts with known tert-butyl carbamate derivatives (e.g., δ ~1.4 ppm for Boc tert-butyl protons) .
  • X-ray Crystallography : For absolute configuration confirmation, grow single crystals in solvents like ethanol/water mixtures .

Q. What safety precautions are critical when handling this compound in the lab?

  • General Guidelines : Use PPE (gloves, goggles) and work in a fume hood. Although specific hazard data for this compound is limited, related carbamates may release toxic gases (e.g., isocyanates) upon decomposition . Store at 2–8°C in sealed containers to prevent hydrolysis .

Advanced Research Questions

Q. How does the stereochemistry of the pyrrolidine ring influence the compound’s reactivity in downstream applications (e.g., catalysis or medicinal chemistry)?

  • Mechanistic Insight : The (S)-configuration at the pyrrolidine center may dictate steric and electronic interactions in transition states. For example, in organocatalysis, the 3-methyl group could hinder nucleophilic attack or stabilize intermediates via van der Waals interactions .
  • Experimental Design : Compare reaction outcomes (e.g., enantioselectivity) between (S)- and (R)-enantiomers in model reactions (e.g., asymmetric alkylation).

Q. What computational methods can predict the compound’s solid-state packing and solubility profile?

  • Approach :

  • Molecular Dynamics (MD) : Simulate solubility in solvents (e.g., DMSO, water) using force fields like GAFF2.
  • Crystal Structure Prediction (CSP) : Use software (e.g., Mercury CSD) to analyze hydrogen-bonding patterns (e.g., N–H···O=C interactions in carbamates) .
    • Validation : Cross-reference with experimental PXRD data and thermal analysis (DSC/TGA).

Q. How can conflicting data on carbamate stability under acidic/basic conditions be resolved?

  • Case Study : Some studies report Boc deprotection at pH < 2 (e.g., HCl/dioxane), while others note partial stability in mild bases (pH 8–10).
  • Resolution Strategy :

  • Conduct kinetic studies (UV-Vis or NMR) to measure hydrolysis rates under varying pH and temperatures.
  • Compare with structurally similar compounds (e.g., tert-butyl (4-hydroxy-5-methoxypyridin-3-yl)carbamate) to identify substituent effects .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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